molecular formula C4H9CuS B1628447 1-BUTANETHIOL, COPPER(I) SALT CAS No. 4860-18-8

1-BUTANETHIOL, COPPER(I) SALT

Cat. No.: B1628447
CAS No.: 4860-18-8
M. Wt: 152.73 g/mol
InChI Key: WJXDCSSGTLPZDK-UHFFFAOYSA-M
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Description

1-BUTANETHIOL, COPPER(I) SALT is a chemical compound consisting of a butane-1-thiolate anion and a copper(1+) cation. This compound is part of the broader class of metal thiolates, which are known for their unique properties and applications in various fields, including catalysis, materials science, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-BUTANETHIOL, COPPER(I) SALT can be synthesized through the reaction of butane-1-thiol with a copper(1+) salt, such as copper(I) chloride. The reaction typically occurs in a nonpolar solvent, such as toluene, under an inert atmosphere to prevent oxidation. The general reaction is as follows:

C4H9SH+CuClC4H9SCu+HCl\text{C}_4\text{H}_9\text{SH} + \text{CuCl} \rightarrow \text{C}_4\text{H}_9\text{SCu} + \text{HCl} C4​H9​SH+CuCl→C4​H9​SCu+HCl

Industrial Production Methods

Industrial production of butane-1-thiolate;copper(1+) often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products and to optimize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-BUTANETHIOL, COPPER(I) SALT undergoes various chemical reactions, including:

    Oxidation: The thiolate group can be oxidized to form disulfides.

    Reduction: The copper(1+) ion can be reduced to copper(0) under certain conditions.

    Substitution: The thiolate group can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like halides or other thiolates can be used in substitution reactions.

Major Products

    Oxidation: Disulfides (e.g., butane-1-disulfide).

    Reduction: Metallic copper.

    Substitution: Various substituted thiolates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of butane-1-thiolate;copper(1+) involves the coordination of the thiolate ligand to the copper(1+) ion. This coordination can influence the reactivity of the copper center, making it more susceptible to redox reactions and nucleophilic attacks. The thiolate ligand can also stabilize the copper ion in various oxidation states, facilitating its role in catalytic and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Methane-1-thiolate;copper(1+)
  • Ethane-1-thiolate;copper(1+)
  • Propane-1-thiolate;copper(1+)

Uniqueness

1-BUTANETHIOL, COPPER(I) SALT is unique due to its longer alkyl chain, which can influence its solubility and reactivity compared to shorter-chain thiolates. This can make it more suitable for certain applications, such as in the formation of more stable metal-organic frameworks and in specific catalytic processes .

Properties

CAS No.

4860-18-8

Molecular Formula

C4H9CuS

Molecular Weight

152.73 g/mol

IUPAC Name

butane-1-thiolate;copper(1+)

InChI

InChI=1S/C4H10S.Cu/c1-2-3-4-5;/h5H,2-4H2,1H3;/q;+1/p-1

InChI Key

WJXDCSSGTLPZDK-UHFFFAOYSA-M

SMILES

CCCC[S-].[Cu+]

Canonical SMILES

CCCC[S-].[Cu+]

Pictograms

Irritant

Origin of Product

United States

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